

# Application Note: NDI-091143 in Thyroid Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

NDI-091143 is a potent and novel small-molecule inhibitor of human ATP-citrate lyase (ACLY). [1][2][3] ACLY is a crucial enzyme in cellular metabolism, linking glucose and lipid metabolism by converting citrate into acetyl-CoA, a fundamental building block for the synthesis of fatty acids and cholesterol.[3][4] In many cancer types, including thyroid cancer, ACLY is often upregulated to support the high proliferative rate and demand for lipid synthesis.[4][5] Targeting ACLY with inhibitors like NDI-091143 presents a promising therapeutic strategy. This document outlines the effects of NDI-091143 on thyroid cancer cell lines and provides detailed protocols for relevant experiments.

## **Mechanism of Action**

**NDI-091143** functions as an allosteric inhibitor of ACLY, binding to a hydrophobic cavity near the citrate-binding site.[3] This binding induces conformational changes that disrupt the enzyme's ability to bind citrate, thereby blocking the production of acetyl-CoA.[3] In thyroid cancer cells, this inhibition of ACLY has been shown to suppress cell growth, impede invasion, and induce apoptosis through the activation of caspase-3 and subsequent cleavage of PARP1. [4][6]





Click to download full resolution via product page

Caption: Mechanism of NDI-091143 action on the ACLY signaling pathway.

## **Data Presentation**

The effects of **NDI-091143** have been quantified in anaplastic thyroid cancer (ATC) and follicular thyroid cancer (FTC) cell lines. The data below is summarized from studies on the 8505C (ATC) and FTC-133 cell lines.[4]

Table 1: Effect of ACLY Inhibitors on Thyroid Cancer Cell Growth



| Cell Line | Treatment                 | Effect                                                                                                | Citation |
|-----------|---------------------------|-------------------------------------------------------------------------------------------------------|----------|
| 8505C     | NDI-091143, SB-<br>204990 | Suppressed monolayer cell growth and clonogenic ability in a dosedependent and time-dependent manner. | [4][5]   |

| FTC-133 | **NDI-091143**, SB-204990 | Suppressed monolayer cell growth and clonogenic ability in a dose-dependent and time-dependent manner. |[4] |

Table 2: Pro-Apoptotic and Anti-Invasive Effects of ACLY Inhibitors

| Cell Line(s)   | Assay                          | Observation                                        | Citation |
|----------------|--------------------------------|----------------------------------------------------|----------|
| 8505C, FTC-133 | Flow Cytometry<br>(Cell Cycle) | Increased proportion of sub-G1 cells.              | [4]      |
| 8505C, FTC-133 | Flow Cytometry<br>(Apoptosis)  | Increased number of annexin V-positive cells.      | [4]      |
| 8505C, FTC-133 | Immunoblotting                 | Confirmed caspase-3 activation and PARP1 cleavage. | [4]      |
| 8505C, FTC-133 | 3D Growth Assay                | Impeded three-<br>dimensional growth.              | [4][5]   |

| 8505C, FTC-133 | Invasion Assay | Suppressed cell invasion. |[5][6] |

Table 3: Synergistic Effects with Sorafenib

|--|



| 8505C, FTC-133 | Isobolograms, Combination Index | **NDI-091143** synergistically potentiated the cytotoxicity of sorafenib. |[4][5] |

# **Experimental Protocols & Workflows**

Detailed protocols for key experiments are provided below.

# **Protocol 1: Monolayer Cell Growth (Crystal Violet Assay)**

This protocol assesses the effect of **NDI-091143** on the proliferation of adherent thyroid cancer cells.





Click to download full resolution via product page

Caption: Workflow for a Crystal Violet cell proliferation assay.



#### Methodology:

- Cell Seeding: Plate thyroid cancer cells (e.g., 8505C, FTC-133) in 96-well plates at a density of 2,000-5,000 cells/well. Allow cells to attach for 24 hours.
- Treatment: Prepare serial dilutions of **NDI-091143** in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).
- Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Add 100 μL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.
- Staining: Remove the fixative and wash with water. Add 100 μL of 0.5% crystal violet staining solution to each well and incubate for 20 minutes.
- Washing: Gently wash the plates with water to remove excess stain and allow them to air dry completely.
- Solubilization: Add 100  $\mu$ L of a solubilizing agent (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.
- Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

# Protocol 2: Apoptosis Analysis (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with **NDI-091143** using flow cytometry.





Click to download full resolution via product page

Caption: Workflow for Annexin V/PI apoptosis assay via flow cytometry.

Methodology:



- Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentration of NDI-091143 for a specified time (e.g., 24-48 hours).
- Cell Harvesting: Collect both floating (apoptotic) and adherent (trypsinized) cells. Centrifuge the cell suspension to pellet the cells.
- Washing: Wash the cells twice with ice-cold PBS.
- Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of ~1 x 10^6 cells/mL.
- Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions (e.g., 5 μL of each).
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry: Add 400 μL of 1X binding buffer to each tube and analyze immediately using a flow cytometer.
  - Healthy cells: Annexin V-negative and PI-negative.
  - Early apoptotic cells: Annexin V-positive and PI-negative.
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

## **Protocol 3: Western Blotting for Apoptosis Markers**

This protocol detects changes in the expression and cleavage of key apoptosis-related proteins, such as caspase-3 and PARP1.

#### Methodology:

- Protein Extraction: Treat cells with NDI-091143 as desired. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
- SDS-PAGE: Denature 20-40 μg of protein per sample by boiling in Laemmli sample buffer.
  Separate the proteins by size on a polyacrylamide gel (e.g., 10-12%).



- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, total PARP1, cleaved PARP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of cleaved caspase-3 and cleaved PARP1 bands indicates apoptosis activation.[4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. selleckchem.com [selleckchem.com]
- 2. NDI-091143 | ATP-citrate lyase (ACLY) inhibitor | CAS 2375840-87-0 | Buy NDI091143 from Supplier InvivoChem [invivochem.com]
- 3. An allosteric mechanism for potent inhibition of human ATP-citrate lyase PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACLY inhibitors induce apoptosis and potentiate cytotoxic effects of sorafenib in thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reprogramming of fatty acid metabolism in thyroid cancer: Potential targets and mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [Application Note: NDI-091143 in Thyroid Cancer Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609514#ndi-091143-treatment-in-thyroid-cancer-cell-lines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com